8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
CAS No.: 2098126-02-2
Cat. No.: VC2897929
Molecular Formula: C9H16ClF2N
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098126-02-2 |
|---|---|
| Molecular Formula | C9H16ClF2N |
| Molecular Weight | 211.68 g/mol |
| IUPAC Name | 8,8-difluoro-1-azaspiro[4.5]decane;hydrochloride |
| Standard InChI | InChI=1S/C9H15F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12-8;/h12H,1-7H2;1H |
| Standard InChI Key | GHVXUPUPTDACGN-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC(CC2)(F)F)NC1.Cl |
| Canonical SMILES | C1CC2(CCC(CC2)(F)F)NC1.Cl |
Introduction
Structural and Chemical Properties
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride possesses a spirocyclic structure characterized by a nitrogen atom integrated into the ring system. This structural configuration contributes to its unique chemical properties and potential biological interactions. The compound features two fluorine atoms at the 8-position, which significantly influence its physicochemical behavior and reactivity patterns.
Basic Chemical Information
The compound exists as a hydrochloride salt with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClF2N |
| Molecular Weight | 211.68 g/mol |
| CAS Number | 2098126-02-2 |
| IUPAC Name | 8,8-difluoro-1-azaspiro[4.5]decane;hydrochloride |
| SMILES Notation | C1CC2(CCC(CC2)(F)F)NC1.Cl |
| Standard InChI | InChI=1S/C9H15F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12-8;/h12H,1-7H2;1H |
| Standard InChIKey | GHVXUPUPTDACGN-UHFFFAOYSA-N |
| Storage Conditions | Room temperature |
| Typical Purity | Minimum 97% |
The molecular structure contains a central spiro carbon atom that connects a pyrrolidine ring (containing the nitrogen atom) with a cyclohexane ring substituted with two fluorine atoms. This arrangement creates a rigid three-dimensional structure with distinct spatial orientation of functional groups.
Analytical Characteristics
The free base form of the compound (C9H15F2N) has been analyzed using predicted collision cross-section measurements, which are valuable for analytical identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.12453 | 142.0 |
| [M+Na]+ | 198.10647 | 149.6 |
| [M+NH4]+ | 193.15107 | 152.5 |
| [M+K]+ | 214.08041 | 141.6 |
| [M-H]- | 174.10997 | 141.1 |
| [M+Na-2H]- | 196.09192 | 147.7 |
| [M]+ | 175.11670 | 142.7 |
| [M]- | 175.11780 | 142.7 |
Related Compounds and Comparative Analysis
Several structurally related compounds provide insights into the potential properties and applications of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.
Structural Analogues
Similarly, 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as selective σ1 receptor ligands, with potential applications in neurological imaging and therapy . These compounds substitute an oxygen atom for a carbon in the spirocyclic framework, altering their electronic properties and receptor binding characteristics.
Structure-Activity Relationships
Structural modifications of the azaspiro framework can significantly impact biological activity:
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Position of the nitrogen atom (1-position versus 2-position) affects the spatial orientation of hydrogen bond donors/acceptors
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Introduction of additional heteroatoms (oxygen, additional nitrogen) modifies electronic distribution and solubility
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Fluorine substitution patterns influence metabolic stability and lipophilicity
These structure-activity relationships provide valuable guidance for the development of optimized compounds with enhanced therapeutic properties.
Current Research Directions
The ongoing research involving 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride and related compounds focuses on several key areas:
Medicinal Chemistry Applications
As a building block for protein degraders, the compound may contribute to the development of novel therapeutic approaches targeting previously "undruggable" proteins . This emerging field represents a paradigm shift in drug discovery, moving beyond traditional inhibition strategies.
The investigation of azaspiro derivatives as TRPM8 antagonists suggests potential applications in pain management, particularly for conditions involving cold hypersensitivity and neuropathic pain . This research direction aligns with the growing interest in ion channel modulators as therapeutic agents.
Synthetic Methodology Development
The synthesis of difluoroalkylated azaspiro compounds continues to advance, with new methods being developed to improve efficiency and stereoselectivity . These methodological innovations may facilitate access to more complex analogues with enhanced properties.
Analytical Methods and Characterization
The characterization of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for structural confirmation, with 19F NMR providing specific insights into the difluoro moiety. The predicted mass spectrometric data, including collision cross-section values, offers additional parameters for compound identification and purity assessment .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be appropriate techniques for purity determination and quality control. The hydrochloride salt form may require specific considerations for chromatographic method development.
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